REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1O[C:7]([O:10]CC)=[CH:8][N:9]=1)([CH3:4])[CH3:3].[C:13](#[N:16])[CH:14]=[CH2:15]>>[C:13]([C:14]1[CH:15]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[N:9]=[CH:8][C:7]=1[OH:10])#[N:16]
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Name
|
|
Quantity
|
17 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)C=1OC(=CN1)OCC
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
|
Details
|
is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated at 70°-75° C. for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
The resulting dark reaction mixture
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Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (600 g.)
|
Type
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WASH
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Details
|
Elution with 1% methanol in chloroform (4.35 l.)
|
Type
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CUSTOM
|
Details
|
yields
|
Type
|
CUSTOM
|
Details
|
recovered 2-(1,1-dimethylethyl)-5-ethoxyoxazole (10.7 g., 63% recovery)
|
Type
|
WASH
|
Details
|
Continued elution with the same eluant (300 ml.)
|
Type
|
CUSTOM
|
Details
|
affords impure product (3.2 g.)
|
Type
|
WASH
|
Details
|
Further elution with the same eluant (2.5 l.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=NC(=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |